

# Introduction: The Strategic Value of a Multifunctional Intermediate

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## Compound of Interest

Compound Name: Ethyl 4-(4-iodophenyl)-4-oxobutyrate

CAS No.: 898777-39-4

Cat. No.: B1327876

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In the landscape of medicinal chemistry and drug development, the efficiency and creativity of synthetic routes are paramount. The strategic selection of starting materials and intermediates can profoundly influence the timeline and ultimate success of a discovery program. **Ethyl 4-(4-iodophenyl)-4-oxobutyrate** is a prime example of a high-value building block, offering a trifecta of reactive sites within a single, stable molecular framework. Its structure, featuring an aromatic iodide, a ketone, and an ethyl ester, presents medicinal chemists with a versatile toolkit for constructing complex molecular architectures.

The presence of the iodo group on the phenyl ring makes it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.<sup>[1]</sup> The ketone and ester functionalities provide orthogonal handles for subsequent chemical modifications, such as reduction, amidation, or the introduction of further complexity. This inherent multifunctionality positions **Ethyl 4-(4-iodophenyl)-4-oxobutyrate** as a crucial intermediate in the synthesis of novel therapeutics, from small molecule inhibitors to more advanced modalities like PROTACs (Proteolysis Targeting Chimeras). This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and application, tailored for researchers and scientists in the field of drug development.

## Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is the starting point for its effective utilization. The key identifiers and properties of **Ethyl 4-(4-iodophenyl)-4-oxobutyrate** are summarized below.

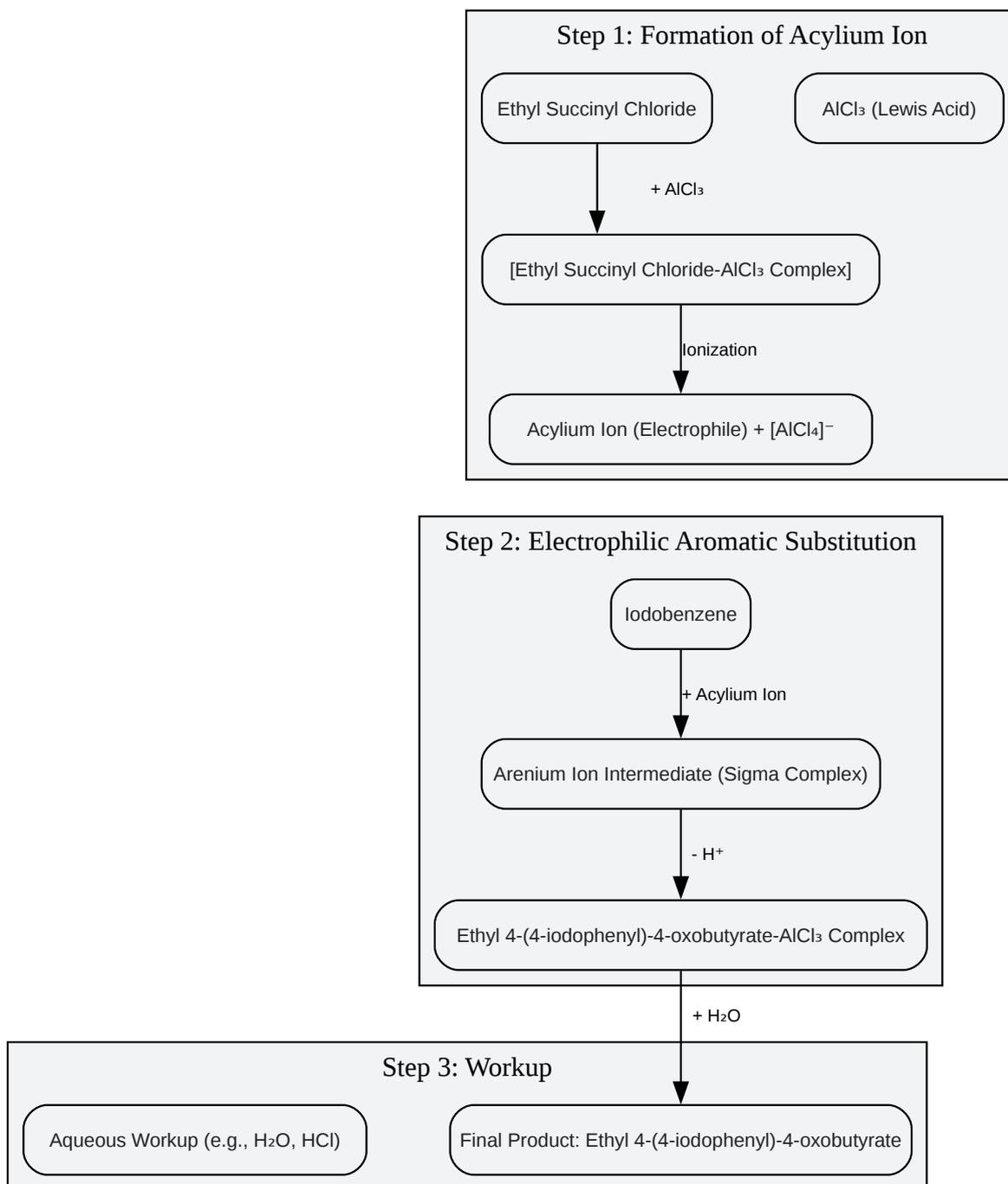
Property	Value	Source
CAS Number	898777-39-4	[2]
Molecular Formula	C <sub>12</sub> H <sub>13</sub> IO <sub>3</sub>	[2]
Molecular Weight	332.14 g/mol	[2]
MDL Number	MFCD02261319	[2]
Purity	Typically ≥97%	[2]
Appearance	Not specified, likely a solid	
IUPAC Name	ethyl 4-(4-iodophenyl)-4-oxobutanoate	

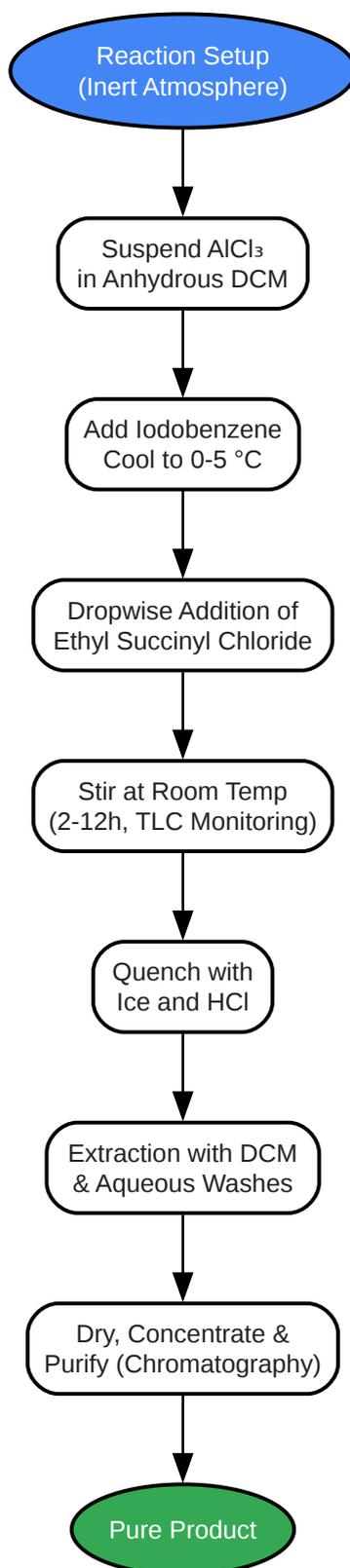
## Synthesis and Mechanistic Insights: The Friedel-Crafts Acylation Approach

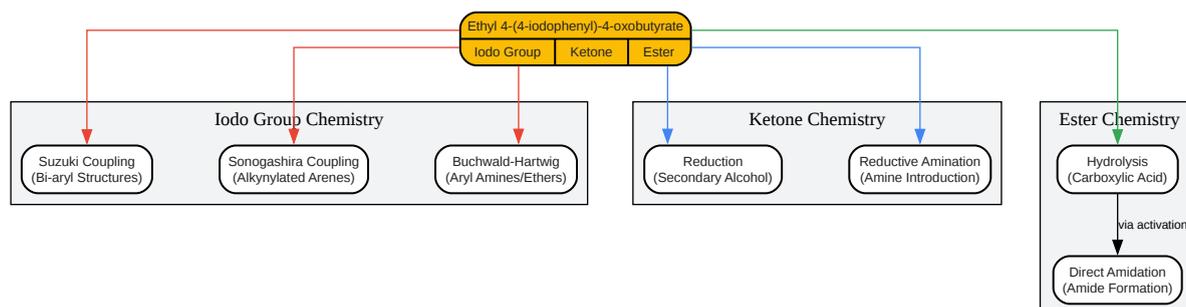
The most prevalent and industrially scalable method for synthesizing **Ethyl 4-(4-iodophenyl)-4-oxobutyrate** and its analogs is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring—in this case, iodobenzene—with an acylating agent in the presence of a strong Lewis acid catalyst.[3]

### Reaction Mechanism

The reaction proceeds through the generation of a highly electrophilic acylium ion. The Lewis acid, typically anhydrous aluminum chloride (AlCl<sub>3</sub>), coordinates to the chlorine atom of the acylating agent (ethyl succinyl chloride), polarizing the C-Cl bond and facilitating its cleavage to form the resonance-stabilized acylium ion. This powerful electrophile is then attacked by the electron-rich aromatic ring of iodobenzene. A subsequent deprotonation of the resulting arenium ion restores aromaticity and regenerates the Lewis acid catalyst, though in practice, a stoichiometric amount of AlCl<sub>3</sub> is often required as the product ketone can form a stable complex with it.







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## Sources

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- 3. [傅-克酰基化反应](#) [sigmaaldrich.com]
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